molecular formula C13H10N2O B1300868 2-Phenyl-1,3-benzoxazol-6-amine CAS No. 53421-88-8

2-Phenyl-1,3-benzoxazol-6-amine

Cat. No. B1300868
CAS RN: 53421-88-8
M. Wt: 210.23 g/mol
InChI Key: LACXUMLHOUWCSD-UHFFFAOYSA-N
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Description

The compound 2-Phenyl-1,3-benzoxazol-6-amine is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds that consist of a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse pharmacological activities and are used as key scaffolds in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the benzoxazol-2-yl- substituent can act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, as described in one study . This method allows for regioselective alkylation, and the benzoxazole group can be introduced and later removed, providing a versatile approach to synthesizing such compounds. Another approach involves the synthesis of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives, where amino acids and dipeptides are linked to the benzoxazinone moiety via an amide bond . Additionally, 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one has been used as a template for the synthesis of various heterocyclic scaffolds .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, was determined, revealing the presence of intramolecular hydrogen bonds and a stabilized molecular conformation . Density functional theory (DFT) calculations can also be used to study the electronic and spatial structure of these molecules .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, 2-(2-oxopropylthio)benzoxazoles can react with primary amines to afford substituted thiazoles . The reactivity of the benzoxazole moiety can be exploited to create diverse chemical structures, as seen in the synthesis of novel heterocyclic scaffolds from 4-bis(methylthio)methylene-2-phenyloxazol-5-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzoxazole ring can affect the lipophilicity and dopaminergic activity of the compounds . The electronic properties, such as HOMO-LUMO energy levels, and thermodynamic properties at different temperatures can be studied using DFT calculations . These properties are crucial for understanding the biological activity and potential applications of these compounds in pharmaceuticals.

Scientific Research Applications

Anticancer Research

2-Phenyl-1,3-benzoxazol-6-amine derivatives have been explored for their potential in anticancer treatments. A study by Kumar et al. (2021) detailed the design and synthesis of various derivatives that showed significant cytotoxicity against human tumor cell lines, suggesting their potential as anticancer agents (Kumar et al., 2021).

Chemical Synthesis Methods

The compound has been used in novel chemical synthesis methods. For example, Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines leading directly to the formation of 2-aminobenzoxazoles, a process that simplifies workup and reduces waste (Gao et al., 2014).

Biological Activity Studies

Research by Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol to study their biological activity. The study found that several compounds showed potential toxicity in brine shrimp lethality tests, suggesting further exploration for bioactivity (Rudyanto et al., 2014).

Polymer and Material Science

Jiao et al. (2020) explored the synthesis and properties of poly(benzoxazole imide)s derived from diamines containing a benzoxazole moiety. These polymers demonstrated excellent thermal stability and mechanical properties, highlighting the utility of 2-Phenyl-1,3-benzoxazol-6-amine in advanced material science (Jiao et al., 2020).

Future Directions

Benzoxazole derivatives have been extensively used in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions of 2-Phenyl-1,3-benzoxazol-6-amine could be in the development of new drugs and therapeutic agents.

properties

IUPAC Name

2-phenyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXUMLHOUWCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354035
Record name 2-phenyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-benzoxazol-6-amine

CAS RN

53421-88-8
Record name 2-phenyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Akiu, T Tsuji, K Iida, Y Sogawa… - Chemical and …, 2021 - jstage.jst.go.jp
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD+) salvage pathway. Because NAD+ plays a pivotal …
Number of citations: 4 www.jstage.jst.go.jp
秋生麻由子 - 2022
Number of citations: 2

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